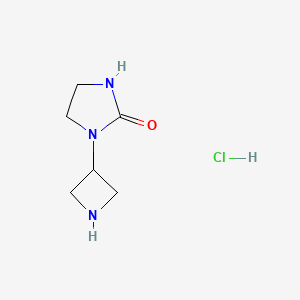
1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride
Vue d'ensemble
Description
1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride is a chemical compound with the molecular formula C6H12ClN3O and a molecular weight of 177.63 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride is1S/C6H11N3O.ClH/c10-6-8-1-2-9(6)5-3-7-4-5;/h5,7H,1-4H2,(H,8,10);1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride is a powder that should be stored at room temperature . It has a molecular weight of 177.63 .Applications De Recherche Scientifique
-
Catalytic Synthesis of Imidazolidin-2-ones
- Field : Organic Chemistry .
- Application : Imidazolidin-2-ones and its analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
- Methods : The review discusses four main approaches to imidazolidin-2-one derivatives: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
- Results : Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles .
-
Use of γ-Al 2 O 3 and Ceria-based materials in the formation of Imidazolidin-2-ones
- Field : Material Science and Organic Chemistry .
- Application : γ-Al 2 O 3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO 2 .
- Methods : The experiment involved the use of γ-Al 2 O 3 as a catalyst in the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol at 250 °C in supercritical CO 2 .
- Results : The reaction resulted in the formation of 1-(2-hydroxyethyl)imidazolidin-2-one .
-
Catalytic Processes Involving Azetidines
- Field : Organic Chemistry .
- Application : Azetidines are considered immensely reactive and have been used in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
- Methods : One synthetic protocol involved the treatment of azetidin-2-ones with sodium borohydride in isopropanol, leading to diastereoselective formation .
- Results : This method has led to the synthesis of 2,3-disubstituted 1-arylazetidines .
-
Synthesis of 5,5-Diphenyl-2-thioxoimidazolidin-4-one and 5,5-Diphenylimidazolidine-2,4-dione
- Field : Pharmaceutical Chemistry .
- Application : These compounds were synthesized from respective benzil and urea or thiourea derivatives using a microwave-enhanced method .
- Methods : The method involved the use of a microwave-enhanced technique for rapid synthesis .
- Results : The target derivatives were synthesized in moderate to good yields .
-
Direct Incorporation of the Carbonyl Group into 1,2-diamines
- Field : Organic Chemistry .
- Application : This is a common approach to imidazolidin-2-one derivatives .
- Methods : The process involves the direct incorporation of the carbonyl group into 1,2-diamines .
- Results : This method has been used to develop more sustainable and efficient protocols for the synthesis of these heterocycles .
-
Diamination of Olefins
- Field : Organic Chemistry .
- Application : This is another common approach to imidazolidin-2-one derivatives .
- Methods : The process involves the diamination of olefins .
- Results : This method has also been used to develop more sustainable and efficient protocols for the synthesis of these heterocycles .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Propriétés
IUPAC Name |
1-(azetidin-3-yl)imidazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c10-6-8-1-2-9(6)5-3-7-4-5;/h5,7H,1-4H2,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSIKVLXYJIEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride | |
CAS RN |
1803572-04-4 | |
| Record name | 1-(azetidin-3-yl)imidazolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)




![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)




